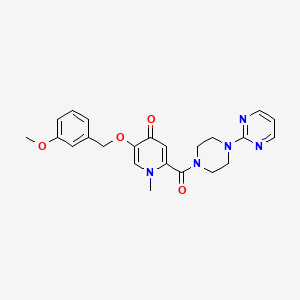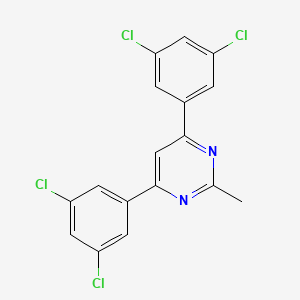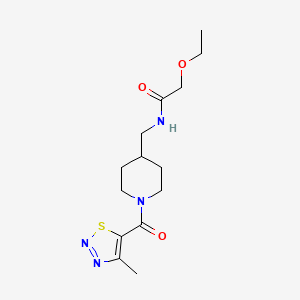
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler compounds. For example, Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic activities, highlighting a methodology that could be relevant for synthesizing complex molecules like the one of interest. Their approach involved reactions starting from visnagenone–ethylacetate or khellinone–ethylacetate with amino compounds to yield a variety of heterocyclic structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
Molecular structure analysis typically employs techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Si-jia (2011) synthesized a novel compound and characterized its structure using elemental analysis, IR, NMR spectra, and single-crystal X-ray diffraction, providing a detailed insight into the compound's molecular conformation and the intermolecular interactions within the crystal lattice (Si-jia, 2011).
Chemical Reactions and Properties
Chemical reactions and properties of complex molecules are influenced by their functional groups and molecular structure. For instance, Halim and Ibrahim (2022) discussed the synthesis of a novel compound and its chemical calculations, which were performed using DFT level of theory to predict reactivity and stability, showcasing the analytical methods to understand chemical behaviors (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments. While specific data for the compound of interest was not found, the methodologies for determining these properties are well-established in chemical research, involving experimental measurements and theoretical predictions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be assessed using various spectroscopic and computational techniques. The work by Desai, Makwana, & Senta (2016), for example, involved the synthesis of new bioactive heterocyclic compounds and their screening for antimicrobial activity, illustrating the type of chemical property analysis that might be applied to the compound (Desai, Makwana, & Senta, 2016).
Applications De Recherche Scientifique
Synthesis and Bioactivity
The compound serves as a precursor or key intermediate in the synthesis of a diverse range of heterocyclic compounds. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds were identified as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant analgesic and anti-inflammatory activities, highlighting the compound's utility in generating new pharmacologically active molecules (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Research also extends into antimicrobial applications. Bektaş et al. (2007) described the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, emphasizing the role of structural modification to enhance biological activity against various microorganisms. These studies reflect the compound's versatility in contributing to the development of antimicrobial agents (Bektaş et al., 2007).
Antineoplastic Properties
In the realm of cancer research, the synthesis of novel compounds with potential antineoplastic properties is a significant area of exploration. Gong et al. (2010) investigated flumatinib, a derivative related to the structure of interest, demonstrating its metabolism in chronic myelogenous leukemia patients. The study sheds light on the compound's metabolism, offering insights into its pharmacological profile and potential therapeutic applications in cancer treatment (Gong et al., 2010).
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-26-15-21(32-16-17-5-3-6-18(13-17)31-2)20(29)14-19(26)22(30)27-9-11-28(12-10-27)23-24-7-4-8-25-23/h3-8,13-15H,9-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFLFDSPKQXDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)
![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)
![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B2485563.png)

![2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485566.png)